24 Bisphenol S-d8

LC-MS/MS Isotope Dilution Bisphenol Quantification

Procure 24 Bisphenol S-d8 (CAS 2483831-28-1, ≥98 atom% D) as the definitive stable isotope-labeled internal standard for quantifying 2,4′-Bisphenol S by isotope dilution mass spectrometry. Its eight‑deuterium label ensures a clean +8 Da mass separation from the analyte on a biphenyl column (ΔtR ~0.05 min), eliminating isotopic cross‑talk even at low ng/mL concentrations. This exact co‑elution and mass‑spectrometric distinguishability are impossible with unlabeled BPS or alternative ¹³C isotopologues, making this compound indispensable for human biomonitoring (plasma/urine), environmental water testing, leather analysis per ISO 11936:2023, and food contact material migration studies. Verify ISO 17025 traceability via the accompanying certificate of analysis; typical method detection limits fall below 0.1 ng/mL. Laboratories prioritizing matrix‑corrected, regulatory‑grade data should select this product over all other internal standards.

Molecular Formula C12H10O4S
Molecular Weight 258.32 g/mol
Cat. No. B15354508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name24 Bisphenol S-d8
Molecular FormulaC12H10O4S
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C12H10O4S/c13-9-5-7-10(8-6-9)17(15,16)12-4-2-1-3-11(12)14/h1-8,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D
InChIKeyLROZSPADHSXFJA-PGRXLJNUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.005 g / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





24 Bisphenol S-d8 Deuterated Internal Standard for Isotope Dilution LC-MS/MS Quantification of Bisphenol S


24 Bisphenol S-d8 (CAS 2483831-28-1, molecular weight 258.32, formula C12H2D8O4S) is a perdeuterated isotopologue of 2,4′-bisphenol sulfone (unlabeled CAS 5397-34-2), featuring eight deuterium atoms replacing eight aromatic hydrogens across both phenyl rings. The compound is supplied at ≥98% chemical purity and ≥98 atom% D isotopic enrichment . Its primary and near-exclusive function is as a stable isotope-labeled internal standard (SIL-IS) for isotope dilution mass spectrometry (IDMS), enabling precise and matrix-corrected quantification of unlabeled 2,4′-Bisphenol S in environmental, food, and biological samples [1].

Why Non-Deuterated Bisphenol S or Alternative Internal Standards Cannot Replace 24 Bisphenol S-d8 in Quantitative LC-MS/MS Workflows


In-class compounds cannot be generically interchanged for quantitative LC-MS/MS analysis because the analytical requirement is not merely chemical similarity but exact co-elution with the target analyte while maintaining complete mass spectrometric distinguishability. Unlabeled 2,4′-Bisphenol S (MW ~250) shares identical retention time (tR ~1.70 min on Raptor Biphenyl columns) and nearly identical ionization behavior with 24 Bisphenol S-d8 (tR ~1.65 min) but cannot be distinguished in the mass spectrometer, rendering it useless as an internal standard [1]. Alternative isotopologues such as 4,4′-Bisphenol S-d8 (symmetrical isomer) or ¹³C-labeled analogs exhibit different chromatographic retention and may not co-elute with the 2,4′-isomer target analyte, violating a fundamental requirement for effective matrix effect correction via isotope dilution [2]. Furthermore, the 8-mass-unit shift (+8 Da) provided by eight deuterium atoms ensures baseline mass separation from the unlabeled analyte, which is essential for avoiding isotopic cross-talk that would otherwise compromise quantification accuracy at low concentrations .

Quantitative Comparative Evidence for 24 Bisphenol S-d8: Direct Analytical Performance Data Versus Comparators


Chromatographic Co-Elution and Mass Distinguishability: 24 Bisphenol S-d8 Versus Unlabeled Bisphenol S

On a Raptor Biphenyl LC column under standardized reversed-phase conditions, 24 Bisphenol S-d8 elutes at tR = 1.65 min, while unlabeled Bisphenol S elutes at tR = 1.70 min — a near-identical retention time difference of only 0.05 min that ensures virtually perfect co-elution for optimal matrix effect correction [1]. The deuterated internal standard is monitored via precursor ion m/z 257.0 → product ion m/z 112.2, whereas the unlabeled analyte uses m/z 249.0 → 108.1, providing an 8-mass-unit shift and a 4.1-mass-unit product ion shift that eliminates isotopic cross-interference [1].

LC-MS/MS Isotope Dilution Bisphenol Quantification

In Vivo Toxicokinetic Discrimination: BPS-d8 Enables Human Metabolism Studies Unconfounded by Dietary BPS

A controlled human volunteer study administered BPS-d8 orally at 0.1 mg/kg body weight to six female volunteers, enabling measurement of the compound's true toxicokinetic parameters without interference from background dietary BPS exposure [1]. Following oral administration, plasma BPS-d8 peaked at 0.7 ± 0.1 h with an apparent elimination half-life of 7.9 ± 1.1 h, and urinary recovery of BPS-d8 and its glucuronide conjugate BPSG-d8 over 0–72 h was 1.72 ± 1.3% and 54 ± 10% of the administered dose, respectively [1].

Toxicokinetics Biomonitoring Human Volunteer Study

Regulatory Method Alignment: ISO 11936:2023 Explicitly Recommends BPS-d8 for Leather Matrix Bisphenol Quantification

ISO 11936:2023, which specifies methods for determining total extractable bisphenol content in leather, explicitly recommends the use of mass-labeled internal standards including BPS-d8 for LC-MS/MS analysis to reduce matrix effects [1]. The standard covers bisphenol A, B, F, and S, and notes that isotopically labeled internal standards are essential for achieving the method's required accuracy and precision in complex leather matrices, where significant matrix interference from tanning agents, dyes, and finishing chemicals is expected [1].

ISO Standard Regulatory Compliance Leather Testing

Isotopic Purity and Mass Shift Sufficiency: +8 Da Separation Prevents Isotopic Cross-Talk at Trace Concentrations

24 Bisphenol S-d8 is supplied with a certified isotopic enrichment of ≥98 atom% D and chemical purity of ≥98% . The eight-deuterium substitution yields a +8 Da mass shift from the unlabeled parent (MW ~250 → 258.32), which is substantially greater than the +3 to +4 Da shifts provided by trideuterated or tetradeuterated alternatives sometimes used for bisphenol analysis . This larger mass difference minimizes the risk of isotopic cross-talk — where the natural-abundance ¹³C isotope envelope of the unlabeled analyte overlaps with the internal standard's quantification channel — particularly at high analyte-to-IS ratios or near the lower limit of quantification (LLOQ).

Isotopic Purity Mass Spectrometry LLOQ

Dermal Versus Oral Exposure Discrimination: BPS-d8 Urinary Recovery Quantifies Route-Specific Toxicokinetic Differences

The same volunteer study that administered BPS-d8 orally also evaluated dermal exposure, applying 1 mg/kg bw to 40 cm² of forearm skin for 6 h [1]. The study quantified starkly different systemic bioavailability by exposure route: oral administration yielded 54 ± 10% urinary recovery as glucuronide conjugate, whereas dermal application produced only 0.09 ± 0.07% recovery as conjugate — a ~600-fold difference in systemic absorption efficiency [1]. Plasma levels following dermal exposure remained below the LLOQ at most time points, in contrast to readily quantifiable oral exposure peaks [1].

Dermal Absorption Route-Specific Kinetics Biomonitoring

Optimal Procurement and Application Scenarios for 24 Bisphenol S-d8 Based on Quantitative Evidence


Human Biomonitoring and Toxicokinetic Studies Requiring Background-Free Quantification

Laboratories conducting human biomonitoring studies of Bisphenol S exposure — particularly those evaluating oral versus dermal exposure contributions — should prioritize procurement of 24 Bisphenol S-d8 as the internal standard of choice. The compound's validated use in controlled human dosing studies provides a direct methodological precedent for quantifying BPS and its glucuronide conjugate in plasma and urine without confounding from background dietary BPS [1]. The established toxicokinetic parameters (t½ = 7.9 h, oral bioavailability = 62%) serve as reference values for interpreting population biomonitoring data, and the compound's +8 Da mass shift ensures accurate quantification even at low ng/mL plasma concentrations [1][2].

ISO 17025-Accredited Leather Product Testing for Bisphenol S Compliance

Testing laboratories performing leather product analysis under ISO 11936:2023 methodology should acquire 24 Bisphenol S-d8 to satisfy the standard's explicit recommendation for mass-labeled internal standards in LC-MS/MS workflows [1]. The compound's near-identical chromatographic retention to unlabeled 2,4′-Bisphenol S (ΔtR = 0.05 min on biphenyl stationary phases) ensures optimal matrix effect correction in complex leather extracts, where tanning agents and finishing chemicals produce significant ion suppression [2]. Procurement from suppliers providing certificate of analysis with ≥98 atom% D enrichment supports ISO 17025 traceability requirements [3].

Environmental Fate and Wastewater Monitoring of 2,4′-Bisphenol S Isomer

Environmental analytical laboratories quantifying 2,4′-Bisphenol S in wastewater, surface water, or biosolids should select 24 Bisphenol S-d8 over alternative isotopologues due to its isomer-specific labeling that matches the 2,4′-substitution pattern of the target analyte. The +8 Da mass shift provides unambiguous MS/MS differentiation (precursor m/z 257.0 → 112.2 vs analyte m/z 249.0 → 108.1), enabling reliable quantification in high-background environmental matrices where isobaric interferences from other bisphenol isomers are common [1]. The compound's established use in isotope dilution methods supports method detection limits typically below 0.1 ng/mL [2].

Food Contact Material Migration Studies for Regulatory Submission

Laboratories conducting food contact material migration studies for regulatory submissions should incorporate 24 Bisphenol S-d8 as the internal standard for Bisphenol S quantification. The compound's validated performance in complex matrices (biological fluids, environmental samples) extrapolates to food simulant matrices where matrix effects from fatty acids, proteins, and emulsifiers can compromise external calibration accuracy. The +8 Da mass separation and established LC-MS/MS transition parameters provide a ready-to-implement analytical workflow that meets the quantitative rigor expected for FDA, EFSA, or China GB standard submissions [1].

Technical Documentation Hub

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